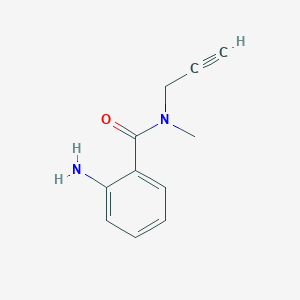

N-Methyl-N-propargyl-2-aminobenzamide

Description

N-Methyl-N-propargyl-2-aminobenzamide is a benzamide derivative characterized by a benzamide core substituted with an N-methyl group and an N-propargyl moiety. The propargyl group is a notable structural feature shared with bioactive compounds like IM-24, a selective monoamine oxidase A (MAO A) inhibitor and serotonin uptake modulator .

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-amino-N-methyl-N-prop-2-ynylbenzamide |

InChI |

InChI=1S/C11H12N2O/c1-3-8-13(2)11(14)9-6-4-5-7-10(9)12/h1,4-7H,8,12H2,2H3 |

InChI Key |

YXISPEOWJNRAPH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC#C)C(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The propargyl group in both this compound and IM-24 is associated with MAO inhibition, a critical mechanism in antidepressant activity .

- Core structure divergence: IM-24’s indolylmethylamine core contrasts with the benzamide backbone of this compound, likely leading to differences in target specificity and potency.

- Functional group roles : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables catalytic applications, whereas the propargyl group in pharmacological analogues enhances neurotransmitter modulation .

Biochemical Properties

- MAO Inhibition: IM-24 exhibits selective MAO A inhibition (70% reduction in 5HT2 receptors) without affecting intestinal MAO B, suggesting that propargyl-substituted compounds may favor MAO A selectivity . This compound’s propargyl group positions it as a candidate for similar activity, though empirical validation is needed.

- Neurotransmitter Uptake : IM-24 weakly inhibits serotonin (5HT) uptake compared to tricyclic antidepressants (e.g., paroxetine), implying that benzamide derivatives with propargyl groups may require structural optimization for enhanced efficacy .

Pharmacological Activities

- This compound’s benzamide core may confer improved metabolic stability over indole derivatives, though this remains speculative .

- Selectivity Profiles : Unlike IM-24, which spares intestinal MAO B, benzamide derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are inert in neurological pathways, emphasizing the role of substituents in determining biological vs. catalytic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.